molecular formula C14H14 B165725 4,4'-Dimethylbiphenyl CAS No. 613-33-2

4,4'-Dimethylbiphenyl

Cat. No. B165725
CAS RN: 613-33-2
M. Wt: 182.26 g/mol
InChI Key: RZTDESRVPFKCBH-UHFFFAOYSA-N
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Patent
US04490552

Procedure details

A solution of 1000 parts by weight of p-tolyl thallium acetate perchlorate (p-CH3C6H4TlClO4CH3COO) in 6000 parts by weight of water and a solution of 2 parts by weight of palladium (II)-acetate [Pd(OAc)2 ] in 1500 parts by weight of benzene were stirred together vigorously for 2 hours at 60° C. Then the organic phase was separated and the benzene was distilled off under reduced pressure. 310 parts by weight of a residue remained which contained 297 parts by weight of p-tolyl acetate and 11 parts by weight of 4,4-dimethyl biphenyl in addition to palladium compounds. The reaction rate was 99% with a selectivity of 95%. The mixture was rectified over a short column at 10 m bar with the fraction passing over between 79° and 85° C. consisting of pure p-tolyl acetate. The distillation residue was taken up in acetone, and 4,4'-dimethyl biphenyl in pure form was obtained by addition of water.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl([O-])(=O)(=O)=O.[C:6]([O-])(=O)[CH3:7].[C:10]1([CH3:17])[CH:15]=[CH:14][C:13]([Tl+2])=[CH:12][CH:11]=1.O>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C1C=CC=CC=1>[CH3:17][C:10]1[CH:15]=[CH:14][C:13]([C:10]2[CH:15]=[CH:14][C:6]([CH3:7])=[CH:12][CH:11]=2)=[CH:12][CH:11]=1 |f:0.1.2,4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl(=O)(=O)(=O)[O-].C(C)(=O)[O-].C1(=CC=C(C=C1)[Tl+2])C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Then the organic phase was separated
DISTILLATION
Type
DISTILLATION
Details
the benzene was distilled off under reduced pressure
ADDITION
Type
ADDITION
Details
in addition to palladium compounds
CUSTOM
Type
CUSTOM
Details
passing over between 79° and 85° C.

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C(C=C1)C1=CC=C(C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.